

physical and chemical properties of Dihydroajugapitin

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Compound of Interest

Compound Name: Dihydroajugapitin

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Dihydroajugapitin: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Neo-clerodane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dihydroajugapitin**, alongside a summary of its reported biological effects. Detailed experimental protocols for the isolation of similar compounds are presented to facilitate further research. This document aims to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Dihydroajugapitin (CAS No. 87480-84-0) is a complex diterpenoid with the molecular formula $C_{29}H_{44}O_{10}$ and a molecular weight of 552.65 g/mol ^[1] While experimentally determined

physical constants are not extensively reported in the literature, predicted values and data for solubility in select organic solvents provide a baseline for its physicochemical profile.

Table 1: Physical and Chemical Properties of **Dihydroajugapitin**

Property	Value	Source
Molecular Formula	C ₂₉ H ₄₄ O ₁₀	[1]
Molecular Weight	552.65 g/mol	[1]
CAS Number	87480-84-0	[1]
Boiling Point (Predicted)	611.7 ± 55.0 °C	N/A
Density (Predicted)	1.25 ± 0.1 g/cm ³	N/A
pKa (Predicted)	13.67 ± 0.70	N/A
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

Spectral Data

Detailed spectral analyses are crucial for the structural elucidation and identification of **Dihydroajugapitin**. While specific, high-resolution spectra for **Dihydroajugapitin** are not readily available in public databases, the characteristic spectral features of the neo-clerodane diterpenoid class can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of neo-clerodane diterpenoids are complex due to the intricate stereochemistry of the decalin core and various substituents. Key diagnostic signals would include those for the furan ring protons, acetyl groups, and the various methine, methylene, and quaternary carbons of the diterpenoid skeleton. The chemical shifts and coupling constants of these signals are essential for confirming the structure and stereochemistry of **Dihydroajugapitin**.

Infrared (IR) Spectroscopy

The IR spectrum of **Dihydroajugapitin** is expected to show characteristic absorption bands corresponding to its functional groups. These would include strong C=O stretching vibrations for the ester and lactone carbonyls, C-O stretching bands for the ether and ester linkages, and O-H stretching for any hydroxyl groups. The fingerprint region would contain a complex pattern of bands characteristic of the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry of **Dihydroajugapitin** would reveal its molecular weight through the molecular ion peak. The fragmentation pattern would be complex, with characteristic losses of acetyl groups, water, and fragmentation of the diterpenoid skeleton, providing valuable information for structural confirmation.

Biological Activity

Dihydroajugapitin has been reported to exhibit biological activity, most notably antibacterial and antifeedant properties.

Antibacterial Activity

A study on compounds isolated from the aerial parts of *Ajuga bracteosa* demonstrated that **Dihydroajugapitin** possesses antibacterial activity.^[3]

Table 2: Antibacterial Activity of **Dihydroajugapitin**

Bacterial Strain	Method	Result	Source
Escherichia coli	Agar well diffusion	Zone of inhibition: 25.0 ± 1.4 mm	^[3]
Pathogenic Bacteria	Broth microdilution	MIC: 500-1000 µg/ml	^[3]

Antifeedant Activity

Neo-clerodane diterpenoids isolated from *Ajuga bracteosa*, including 14,15-**dihydroajugapitin**, have been evaluated for their antifeedant activity against the larvae of *Spodoptera littoralis*.^[3]

[4] This suggests a potential role for **Dihydroajugapitin** in plant defense mechanisms and as a lead compound for the development of natural insecticides.

Experimental Protocols

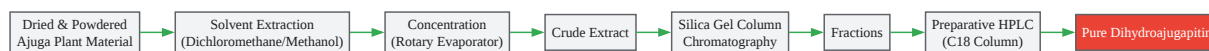
The following is a generalized protocol for the isolation of neo-clerodane diterpenoids, such as **Dihydroajugapitin**, from Ajuga species. This protocol is based on methodologies reported in the literature for the isolation of similar compounds from Ajuga bracteosa and other species.[4][5][6][7]

Extraction

- **Plant Material Preparation:** Air-dry the aerial parts of the Ajuga species and grind them into a fine powder.
- **Solvent Extraction:** Macerate the powdered plant material with a suitable organic solvent, such as dichloromethane or methanol, at room temperature for an extended period (e.g., 48-72 hours).[4][5] The process can be repeated multiple times to ensure exhaustive extraction.
- **Concentration:** Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

- **Initial Fractionation (Column Chromatography):** Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents with increasing polarity, such as n-hexane-ethyl acetate followed by ethyl acetate-methanol, to separate the extract into fractions of varying polarity.[5][7]
- **Monitoring:** Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar profiles to the target neo-clerodane diterpenoids.
- **Further Purification (HPLC):** Subject the fractions containing the compounds of interest to further purification using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column with a methanol-water gradient, to isolate the pure **Dihydroajugapitin**. [4][5]



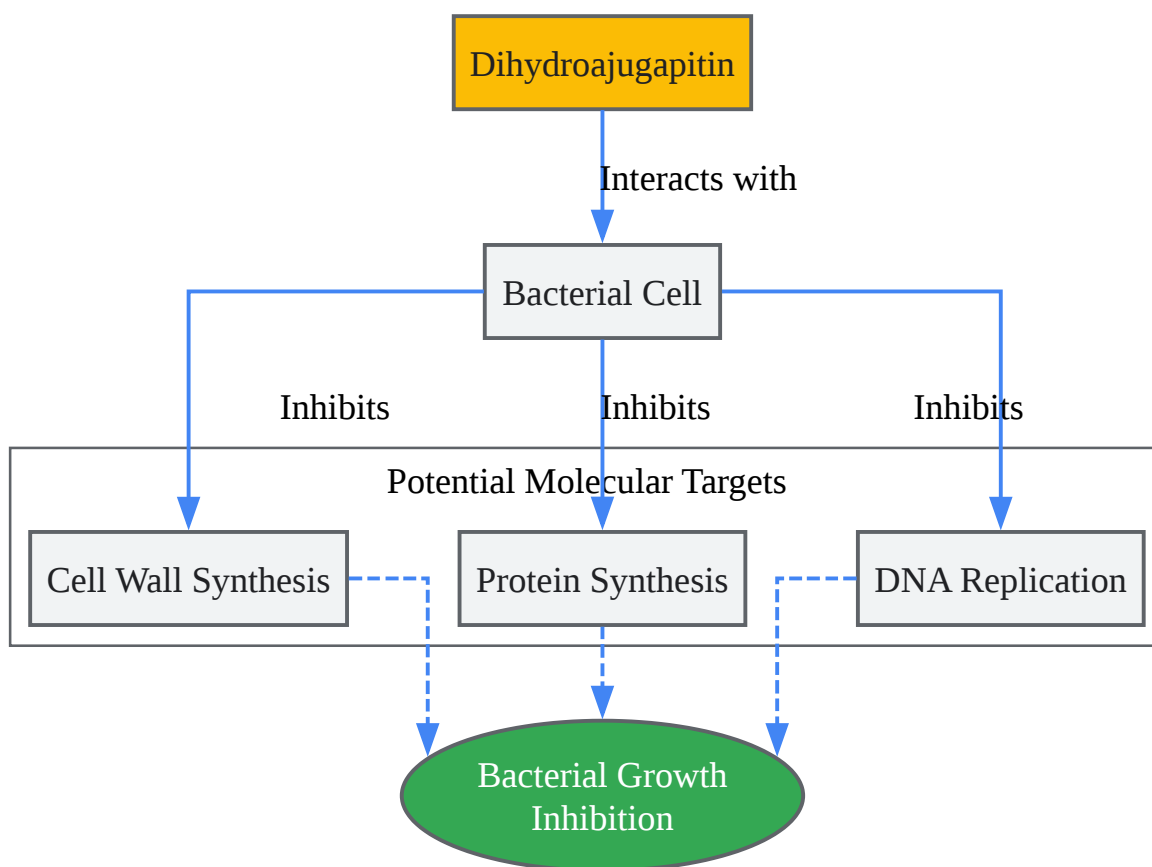
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Caption: Generalized workflow for the isolation and purification of **Dihydroajugapitin**.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which **Dihydroajugapitin** exerts its biological effects have not yet been fully elucidated. However, based on its antibacterial activity, it is plausible that it may interfere with essential bacterial signaling pathways.

A hypothetical mechanism could involve the disruption of bacterial cell membrane integrity or the inhibition of key enzymes involved in vital metabolic pathways. For instance, **Dihydroajugapitin** could potentially inhibit bacterial cell wall synthesis or interfere with protein synthesis, leading to bacterial growth inhibition. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.



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Caption: Hypothetical signaling pathways for the antibacterial action of **Dihydroajugapitin**.

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